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molecular formula C7H11NO3 B8715797 1-Formyl-2-piperidinecarboxylic acid

1-Formyl-2-piperidinecarboxylic acid

Cat. No. B8715797
M. Wt: 157.17 g/mol
InChI Key: XVGVOQXJPFQDJE-UHFFFAOYSA-N
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Patent
US09115159B2

Procedure details

To a solution of 40 g of a racemic mixture of 2-piperidine-carboxylic acid (0.310 mmol) in 300 mL of formic acid placed at 0° C. there are added, dropwise, 200 mL (2.15 mmol) of acetic anhydride. The batch is then stirred at ambient temperature overnight. Then, the reaction mixture is cooled to 0° C., hydrolysed by adding 250 mL of water, and stirred for half an hour at 0° C. before being concentrated to dryness. The oil thereby obtained is taken up in 200 mL of methanol and then concentrated to dryness. The title product is obtained in the form of an oil in a yield of 98%. It is used directly, without being otherwise purified, in the next Step.
[Compound]
Name
racemic mixture
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.31 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[C:10](OC(=O)C)(=[O:12])C.O>C(O)=O.CO>[CH:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:12]

Inputs

Step One
Name
racemic mixture
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.31 mmol
Type
reactant
Smiles
N1C(CCCC1)C(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch is then stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed at 0° C.
ADDITION
Type
ADDITION
Details
there are added
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for half an hour at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The oil thereby obtained
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)N1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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